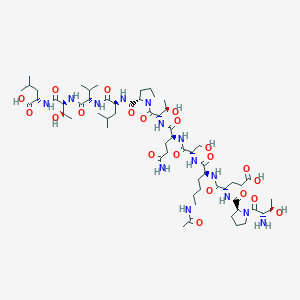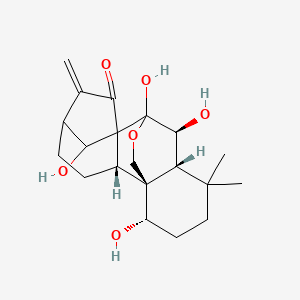
Diméthanesulfonate de diéthylèneglycol
Vue d'ensemble
Description
Ethanol, 2,2’-oxybis-, dimethanesulfonate is an organic compound with the molecular formula C6H14O7S2. It is also known as diethylene glycol dimethanesulfonate. This compound is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
Ethanol, 2,2’-oxybis-, dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is used in pharmaceutical research for the development of new drugs and therapeutic agents.
Mécanisme D'action
Mode of Action
It is known to be a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . PROTACs are molecules that can degrade target proteins by recruiting them to an E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome .
Biochemical Pathways
As a protac linker, it likely influences the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol
Result of Action
As a PROTAC linker, it is likely involved in the degradation of target proteins, but the specific effects would depend on the identity of these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethylene Glycol Dimethanesulfonate. For example, the compound’s solubility in various solvents suggests that it could potentially be affected by the presence of these solvents in its environment . Additionally, as an industrial chemical, it may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Cellular Effects
Diethylene Glycol Dimethanesulfonate has been found to have significant effects on cells. For instance, it has been associated with nephrotoxicity, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA), which causes proximal tubular necrosis . This leads to marked vacuolization and edema of epithelial cells, obstructing the lumen, reducing urine flow, and consequently resulting in anuria and uremia .
Molecular Mechanism
Dosage Effects in Animal Models
The minimum lethal dose of undiluted ethylene glycol is 1.4 mL/kg in cats, 4.4–6.6 mL/kg in dogs, 7–8 mL/kg in poultry, 2–10 mL/kg in cattle, 1.6 mL/kg in macaques, and 6.61 mL/kg in guinea pigs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanol, 2,2’-oxybis-, dimethanesulfonate is typically synthesized through the reaction of diethylene glycol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethanol, 2,2’-oxybis-, dimethanesulfonate involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-oxybis-, dimethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually conducted in acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Major Products Formed
Substitution Reactions: The major products are the substituted ethers or esters.
Oxidation Reactions: The major products are the corresponding sulfonic acids.
Reduction Reactions: The major products are the corresponding alcohols or reduced compounds.
Comparaison Avec Des Composés Similaires
Ethanol, 2,2’-oxybis-, dimethanesulfonate can be compared with other similar compounds such as:
Diethylene glycol diethyl ether: Similar in structure but with ethyl groups instead of methanesulfonate groups.
Diethylene glycol dimethyl ether: Similar in structure but with methyl groups instead of methanesulfonate groups.
Ethylene glycol dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
The uniqueness of ethanol, 2,2’-oxybis-, dimethanesulfonate lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs .
Propriétés
IUPAC Name |
2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGQKEWSEGCYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188176 | |
| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-52-9 | |
| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-oxybis-, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)


![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)





